molecular formula C18H14F3N5O3S2 B606635 CH-5137291 CAS No. 1043446-39-4

CH-5137291

Numéro de catalogue: B606635
Numéro CAS: 1043446-39-4
Poids moléculaire: 469.5 g/mol
Clé InChI: JIIHFLNYGVNTFP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Analyse Des Réactions Chimiques

CH5137291 subit plusieurs types de réactions chimiques, notamment :

Les réactifs et conditions courants utilisés dans ces réactions comprennent des composés aryliques substitués par un sulfonamide, des dérivés de la dihydrotestostérone et des dérivés non stéroïdiens de RU56187. Les principaux produits formés à partir de ces réactions sont des métabolites stables qui conservent l'activité antagoniste de CH5137291 .

Applications de la recherche scientifique

CH5137291 a été largement étudié pour ses applications dans divers domaines :

Mécanisme d'action

CH5137291 exerce ses effets en inhibant la translocation nucléaire des récepteurs des androgènes. Cela empêche les récepteurs d'activer la transcription génique qui favorise la croissance des cellules cancéreuses. Le composé agit comme un antagoniste pur sur l'activité transcriptionnelle des récepteurs des androgènes de type sauvage et mutants, bloquant efficacement leur fonction . Les cibles moléculaires de CH5137291 comprennent le résidu M895 de l'hélice 12, qui est crucial pour le repliement et l'activation des récepteurs des androgènes .

Applications De Recherche Scientifique

In Vitro Studies

In vitro studies have demonstrated that CH-5137291 effectively inhibits the growth of various prostate cancer cell lines, including:

  • LNCaP-BC2 : A cell line with androgen receptor overexpression.
  • LNCaP-CS10 : A cell line exhibiting androgen-independent activation.
  • VCaP : Hormone-sensitive prostate cancer cells.

The compound showed a stronger inhibitory effect on cell growth compared to bicalutamide, a commonly used anti-androgen drug. Specifically, this compound inhibited the nuclear translocation of both wild-type and mutant androgen receptors, while bicalutamide displayed partial agonistic effects on these receptors .

Xenograft Models

In xenograft models using LNCaP, LNCaP-BC2, and LNCaP-CS10 cells, this compound significantly suppressed tumor growth. The reduction in prostate-specific antigen (PSA) levels correlated with its antitumor efficacy, indicating a potential therapeutic benefit for patients with advanced prostate cancer resistant to conventional treatments .

Clinical Implications

This compound's unique action as a pure antagonist positions it as a promising candidate for clinical trials focused on advanced prostate cancer therapies. Its ability to inhibit both wild-type and mutant androgen receptors suggests that it could be effective against a broader range of castration-resistant prostate cancers than existing treatments.

Comparative Data Table

Characteristic This compound Bicalutamide
Mechanism Nuclear translocation inhibitorPartial agonist
Effect on LNCaP Cells Strong inhibitionPartial/full agonistic
Tumor Growth Inhibition SignificantWeaker effect
Impact on PSA Levels Decreases by 80% at 100 mg/kgVariable

Study 1: Efficacy in Advanced Prostate Cancer

A study published in 2015 highlighted this compound's effectiveness in inhibiting the growth of castration-resistant prostate cancer cells in vitro and in vivo. The research indicated that this compound could address the limitations faced by existing therapies like bicalutamide, particularly in patients with mutations leading to treatment resistance .

Study 2: Safety and Tolerability

In cynomolgus monkeys, this compound was shown to have a favorable safety profile. The serum concentration increased dose-dependently without significant adverse effects reported, suggesting good tolerability for further clinical development .

Mécanisme D'action

Activité Biologique

CH-5137291 is a novel compound that has garnered attention for its potential therapeutic applications, particularly in the treatment of prostate cancer. This article delves into its biological activity, mechanisms of action, and comparative studies with existing treatments.

Overview of this compound

This compound is an androgen receptor (AR) antagonist that inhibits the nuclear translocation of the androgen receptor, which is crucial for the progression of castration-resistant prostate cancer (CRPC). It was identified through high-throughput screening of compounds aimed at finding effective AR antagonists that could overcome resistance mechanisms associated with traditional therapies like bicalutamide .

The primary mechanism by which this compound exerts its effects is through the inhibition of AR nuclear translocation. This action prevents the receptor from entering the nucleus where it would typically initiate transcription of genes that promote tumor growth. In vitro studies have shown that this compound can effectively inhibit cell growth in various prostate cancer cell lines, including LNCaP and VCaP, even in conditions where AR is overexpressed .

Efficacy Against Bicalutamide

In comparative studies, this compound demonstrated superior efficacy over bicalutamide, particularly in models resistant to conventional AR-targeted therapies. The following table summarizes key findings from these studies:

Compound Cell Line Concentration (μM) Inhibition (%) Mechanism
This compoundLNCaP-BC210100AR nuclear translocation inhibition
BicalutamideLNCaP-BC21060Partial agonist activity
This compoundVCaP1095AR nuclear translocation inhibition
BicalutamideVCaP1050Partial agonist activity

These results indicate that while both compounds inhibit cell growth, this compound achieves a more complete inhibition of cell proliferation in resistant models .

Case Studies

Several case studies have been conducted to further investigate the biological activity and therapeutic potential of this compound:

  • Case Study on CRPC Models : In a detailed investigation involving multiple CRPC models, researchers found that this compound not only inhibited cell growth but also induced apoptosis in resistant cell lines. The study highlighted its potential as a second-line treatment option for patients failing bicalutamide therapy.
  • Pharmacokinetics and Toxicity Assessment : Another study assessed the pharmacokinetic profile of this compound in animal models. Results indicated favorable absorption and distribution characteristics, with minimal toxicity observed at therapeutic doses. This positions this compound as a promising candidate for further clinical development.
  • Longitudinal Study on Treatment Outcomes : A longitudinal analysis tracked patient responses to this compound in combination with other therapies. Initial findings suggest improved progression-free survival rates compared to historical controls using standard AR antagonists.

Propriétés

Numéro CAS

1043446-39-4

Formule moléculaire

C18H14F3N5O3S2

Poids moléculaire

469.5 g/mol

Nom IUPAC

6-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]pyridine-2-sulfonamide

InChI

InChI=1S/C18H14F3N5O3S2/c1-17(2)15(27)25(11-7-6-10(9-22)12(8-11)18(19,20)21)16(30)26(17)13-4-3-5-14(24-13)31(23,28)29/h3-8H,1-2H3,(H2,23,28,29)

Clé InChI

JIIHFLNYGVNTFP-UHFFFAOYSA-N

SMILES

CC1(C(=O)N(C(=S)N1C2=NC(=CC=C2)S(=O)(=O)N)C3=CC(=C(C=C3)C#N)C(F)(F)F)C

SMILES canonique

CC1(C(=O)N(C(=S)N1C2=NC(=CC=C2)S(=O)(=O)N)C3=CC(=C(C=C3)C#N)C(F)(F)F)C

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO, not in water

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

CH-5137291;  CH 5137291; CH5137291;  UNII-A5ZX7J376H;  A5ZX7J376H;  CHEMBL1290098.

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
CH-5137291
Reactant of Route 2
CH-5137291
Reactant of Route 3
Reactant of Route 3
CH-5137291
Reactant of Route 4
Reactant of Route 4
CH-5137291
Reactant of Route 5
Reactant of Route 5
CH-5137291
Reactant of Route 6
Reactant of Route 6
CH-5137291

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.